N-[(2E)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, rubber products, and many more .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as 1,3-dipolar cycloaddition .Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of aromatic system. Aromatic systems are known for their stability and planarity .Scientific Research Applications
Synthesis and Antimicrobial Activities
Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, including compounds related to (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, have been synthesized and characterized. These compounds demonstrate weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. Interestingly, a specific compound within this class showed notable antibacterial activity against Gram-positive bacteria, highlighting the potential of such derivatives in antimicrobial applications (Alhameed et al., 2019).
Novel Heterocyclic Compound Synthesis
A study on the synthesis of various novel heterocyclic compounds, including benzodifuranyl and thiazolopyrimidines derived from specific precursors, demonstrated the potential of these compounds as anti-inflammatory and analgesic agents. These compounds, related to the chemical family of (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Metal-Induced Tautomerization
Research into the metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes has provided insights into the transformation of these molecules into their corresponding carbene tautomers through acid-base reactions. This transformation, relevant to compounds in the same class as (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, highlights the versatile chemical reactivity and potential applications in catalysis or as intermediates in synthetic chemistry (Ruiz & Perandones, 2009).
Environmental Application: Removal of Heavy Metals
The synthesis of novel magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbents demonstrates an innovative approach to removing heavy metals like Zn2+ and Cd2+ from industrial wastes. This research, involving derivatives related to (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, showcases the potential environmental applications of such compounds in water treatment and pollution control (Zargoosh et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3S/c1-17-11-8(15)4-7(14)5-10(11)21-13(17)16-12(18)9-6-19-2-3-20-9/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRSEPEWBBZGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=COCCO3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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